2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class of heterocyclic molecules, characterized by a fused triazole-pyrazine core. Key structural features include:
- Core: A 1,2,4-triazolo[4,3-a]pyrazine scaffold with a 3-oxo group.
- Substituents:
- A [(4-chlorophenyl)methyl]sulfanyl group at position 6.
- An acetamide side chain at position 2, substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-17(8-10-18)25-19(29)13-28-22(30)27-12-11-24-21(20(27)26-28)32-14-15-3-5-16(23)6-4-15/h3-12H,2,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVUIOQJPBYAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The process starts with the preparation of the triazolopyrazine core, followed by the introduction of the chlorobenzylsulfanyl group and the ethoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyrazine core can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties , particularly against Cryptococcus species . Its mode of action involves interference with essential biochemical pathways in these fungi, leading to their inhibition and death. In vitro studies have demonstrated potent antifungal activity, suggesting its potential as a therapeutic agent for fungal infections.
Anticancer Potential
The compound has shown promise in anticancer applications. Studies have highlighted its ability to inhibit key enzymes involved in DNA replication and modulate cellular signaling pathways. For instance, derivatives of triazolopyrazines have been tested against various cancer cell lines, revealing low IC50 values compared to conventional chemotherapeutics .
Anti-inflammatory Effects
The presence of specific functional groups within the compound suggests possible anti-inflammatory properties . Compounds with similar structures have been observed to inhibit pro-inflammatory cytokines, indicating that this compound may also reduce inflammation in various biological models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyrazine derivatives. Key observations include:
- Electron-donating groups at specific positions on the phenyl rings enhance antibacterial activity.
- The incorporation of long alkyl chains improves lipophilicity and cell permeability.
- Certain substitutions can significantly affect binding affinity to target enzymes and receptors.
Antibacterial Efficacy
A study evaluated various triazolo[4,3-a]pyrazine derivatives against common bacterial pathogens. Results indicated that modifications to the chlorophenyl group could enhance antibacterial potency, suggesting avenues for further development in antimicrobial therapies.
Anticancer Screening
Another investigation screened a library of compounds on multicellular spheroids, identifying several candidates with high efficacy against different cancer types. The tested derivatives exhibited significantly lower IC50 values than traditional chemotherapeutics, supporting their potential as effective cancer treatments .
Mechanism of Action
The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs .
Physicochemical and Bioactivity Implications
Substituent Effects on Solubility and Lipophilicity
Bioactivity Correlations
- Anti-inflammatory Potential: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative activity (87% inhibition at 10 mg/kg), suggesting the target compound may share similar mechanisms .
- Protein Target Interactions : Compounds with triazolo-pyrazine cores show affinity for kinases and proteasomes, as seen in Clp-targeting BacPROTACs .
Biological Activity
The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide is a member of the triazolopyrazine class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Structural Overview
This compound features a complex structure characterized by:
- A triazolo[4,3-a]pyrazine core.
- A chlorophenyl group linked via a sulfanyl bridge.
- An ethoxyphenylacetamide moiety.
The molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazolopyrazine derivatives. For instance:
- The compound demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Specific derivatives have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
Antiviral Activity
The compound has also been noted for its potential antiviral properties. The structural characteristics of the triazolopyrazine core allow for interaction with viral proteins, enhancing its efficacy against certain viral infections.
Anti-inflammatory and Anticancer Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Furthermore, preliminary studies indicate that it may inhibit cell growth in various cancer cell lines, making it a candidate for anticancer drug development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Structure-Activity Relationship (SAR)
A detailed SAR study has revealed that modifications to the phenyl groups significantly influence biological activity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
